4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17508296
Molecular Formula: C8H8ClN3S
Molecular Weight: 213.69 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine -](/images/structure/VC17508296.png)
Specification
Molecular Formula | C8H8ClN3S |
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Molecular Weight | 213.69 g/mol |
IUPAC Name | 4-chloro-1-(thiophen-3-ylmethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H8ClN3S/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h1-2,4-5H,3H2,(H2,10,11) |
Standard InChI Key | HYMGNYITONITHY-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC=C1CN2C=C(C(=N2)N)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₉H₉ClN₃S, with a molecular weight of 241.71 g/mol. Key structural features include:
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A pyrazole ring substituted at position 4 with chlorine, which increases electrophilicity.
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A thiophen-3-ylmethyl group at position 1, introducing sulfur-mediated reactivity and steric bulk.
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An amine group at position 3, enabling hydrogen bonding and nucleophilic interactions.
The thiophene ring’s 3-yl substitution distinguishes it from the more common 2-yl analogs, potentially altering electronic distribution and intermolecular interactions .
Physicochemical Properties
Predicted properties derived from computational models (e.g., ChemAxon, ACD/Labs) include:
Property | Value |
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LogP (Lipophilicity) | 2.3 ± 0.5 |
Water Solubility | 0.12 mg/mL (25°C) |
Melting Point | 148–152°C (decomposition) |
pKa (Amine) | 4.7 ± 0.3 |
The moderate lipophilicity suggests reasonable membrane permeability, while low aqueous solubility may necessitate formulation with co-solvents for biological assays .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions:
Route 1: Alkylation of Pyrazole Precursors
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Starting Material: 4-Chloro-1H-pyrazol-3-amine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .
Route 2: Reductive Amination
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Intermediate: 4-Chloro-1H-pyrazol-3-carbaldehyde.
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Coupling: React with thiophen-3-ylmethanamine using NaBH₃CN as a reducing agent in methanol.
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Isolation: Recrystallization from ethanol affords the product in 68% yield .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Reactor Type: Microfluidic systems with automated temperature (70°C) and pressure (3 bar) controls.
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Catalyst: Palladium on carbon (Pd/C) for byproduct minimization.
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Yield Optimization: >90% conversion achieved with residence times of 30 minutes .
Biological Activity and Mechanism
Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |
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Staphylococcus aureus | 12.5 | Ampicillin (6.25) |
Escherichia coli | 25.0 | Ciprofloxacin (3.12) |
The thiophene sulfur likely disrupts bacterial membrane integrity, while the pyrazole core inhibits DNA gyrase .
Anti-Inflammatory Activity
In silico docking studies suggest interaction with cyclooxygenase-2 (COX-2):
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Binding Affinity: ΔG = -8.2 kcal/mol (comparable to celecoxib: ΔG = -9.1 kcal/mol).
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Key Interactions: Hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355.
In vitro assays using RAW 264.7 macrophages showed a 40% reduction in TNF-α production at 10 µM .
Structure-Activity Relationships (SAR)
Impact of Thiophene Substitution Position
Comparing 3-yl vs. 2-yl analogs:
Property | Thiophen-3-yl Derivative | Thiophen-2-yl Derivative |
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LogP | 2.3 | 2.1 |
COX-2 IC₅₀ | 1.8 µM | 0.9 µM |
Metabolic Stability (t₁/₂) | 45 min (human liver microsomes) | 32 min |
The 3-yl substitution improves metabolic stability but reduces enzyme affinity due to altered steric interactions .
Role of the Chloro Substituent
Replacing chlorine with fluorine or methyl groups:
R Group | MIC (S. aureus) | COX-2 Inhibition (%) |
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Cl | 12.5 µg/mL | 65% |
F | 18.7 µg/mL | 72% |
CH₃ | 25.0 µg/mL | 58% |
Chlorine balances electronegativity and steric effects, optimizing dual antimicrobial/anti-inflammatory activity .
Applications in Drug Development
Lead Compound Optimization
This compound serves as a scaffold for developing:
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Dual COX-2/5-LOX Inhibitors: Hybrid molecules targeting both inflammatory pathways.
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Antibiotic Adjuvants: Enhances potency of β-lactams against methicillin-resistant S. aureus (MRSA).
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume